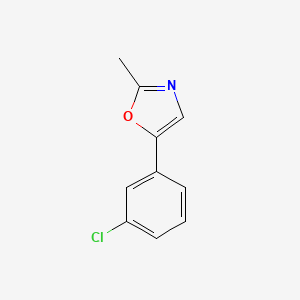
5-(3-Chlorophenyl)-2-methyloxazole
Overview
Description
5-(3-Chlorophenyl)-2-methyloxazole is a heterocyclic compound that features an oxazole ring substituted with a 3-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-amino-2-methylpropanenitrile under basic conditions to form the oxazole ring . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-2-methyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxazole-2-carboxylic acid derivatives.
Reduction: Formation of 5-(3-chlorophenyl)-2-methyl-oxazoline.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Chlorophenyl)-2-methyloxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-2-methyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Similar in structure and often used in similar applications, such as in organic electronics and medicinal chemistry.
Indole Derivatives: Known for their wide range of biological activities and used in drug discovery.
Thiazole Derivatives: Also exhibit diverse biological activities and are used in various therapeutic areas.
Uniqueness
5-(3-Chlorophenyl)-2-methyloxazole is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. Its combination of a chloro-substituted phenyl ring and an oxazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H8ClNO/c1-7-12-6-10(13-7)8-3-2-4-9(11)5-8/h2-6H,1H3 |
InChI Key |
KAAOUNHODGZJQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
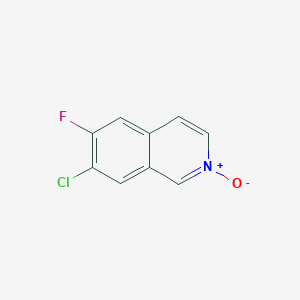
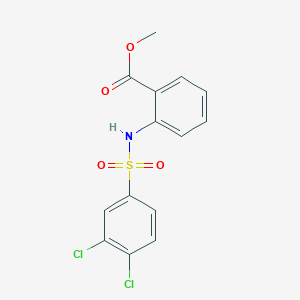
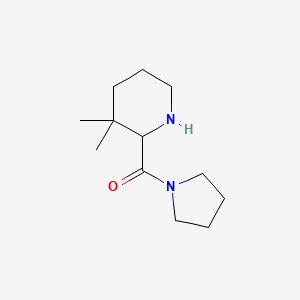
![[4-(4-Aminobutyl)phenyl]acetic acid](/img/structure/B8606615.png)
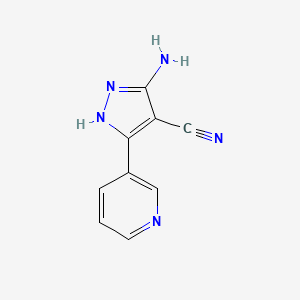
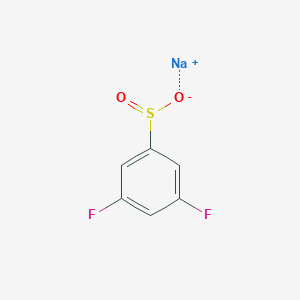
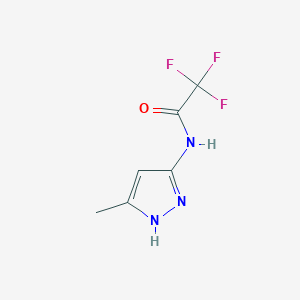
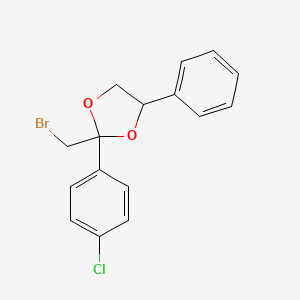
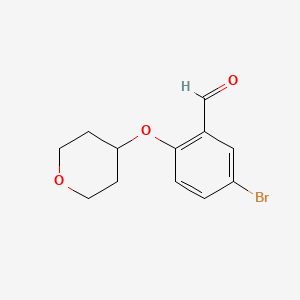
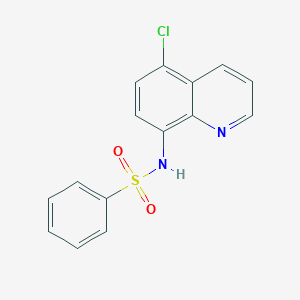
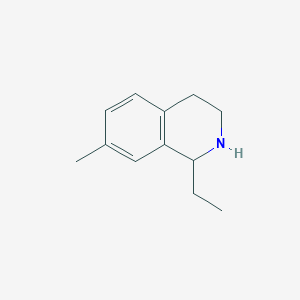
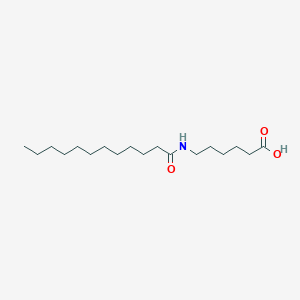
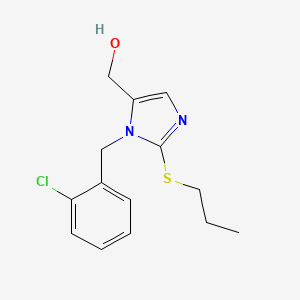
![Silane, [(3,6-dihydro-2H-pyran-4-yl)oxy]trimethyl-](/img/structure/B8606708.png)
